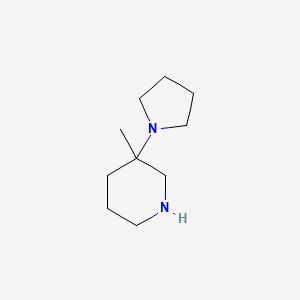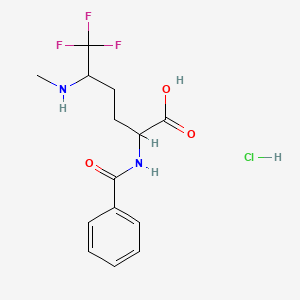![molecular formula C10H21NO B13167936 1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)
1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol is an organic compound with the molecular formula C₁₀H₂₁NO It is a cycloheptyl derivative with an aminomethyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol typically involves the following steps:
Cycloheptanone Formation: The starting material, cycloheptanone, is prepared through the oxidation of cycloheptanol.
Aminomethylation: Cycloheptanone undergoes aminomethylation using formaldehyde and ammonia or a primary amine to introduce the aminomethyl group.
Reduction: The intermediate product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while substitution reactions may introduce various functional groups onto the cycloheptyl ring.
Scientific Research Applications
1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: A cyclohexyl derivative with similar structural features but a different ring size.
1-[1-(Aminomethyl)cyclopentyl]ethan-1-ol: A cyclopentyl derivative with a smaller ring size.
1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol: A cyclooctyl derivative with a larger ring size.
Uniqueness: 1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its cyclohexyl and cyclopentyl analogs. The ring size influences the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cycloheptyl]ethanol |
InChI |
InChI=1S/C10H21NO/c1-9(12)10(8-11)6-4-2-3-5-7-10/h9,12H,2-8,11H2,1H3 |
InChI Key |
YLNJZWOQGINVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCCCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)


![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)

![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)







